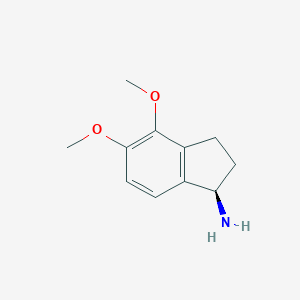

(R)-4,5-Dimethoxy-indan-1-ylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

®-4,5-Dimethoxy-indan-1-ylamine is a chiral organic compound that belongs to the class of indanamines. This compound is characterized by the presence of two methoxy groups attached to the indane ring and an amine group at the 1-position. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center, which can significantly influence the compound’s biological activity and chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-4,5-Dimethoxy-indan-1-ylamine typically involves the following steps:

Starting Material: The synthesis begins with commercially available 4,5-dimethoxy-2-nitrobenzaldehyde.

Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Cyclization: The resulting amine undergoes cyclization to form the indane ring structure.

Resolution: The racemic mixture of the product is resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain the ®-enantiomer.

Industrial Production Methods: Industrial production of ®-4,5-Dimethoxy-indan-1-ylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

Oxidation: ®-4,5-Dimethoxy-indan-1-ylamine can undergo oxidation reactions to form corresponding imines or oximes.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.

Major Products:

Oxidation Products: Imines, oximes.

Reduction Products: Secondary and tertiary amines.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Pharmacological Applications

(R)-4,5-Dimethoxy-indan-1-ylamine has been investigated for its potential role as a pharmacological agent. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.

Neuropharmacology

Research indicates that compounds similar to this compound can exhibit neuroprotective properties. Studies have shown that such compounds may modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in treating neurodegenerative diseases and mood disorders .

Case Study:

A study published in Nature Communications explored the effects of methoxy-substituted indanamines on neuroreceptors. The findings suggested that these compounds could enhance receptor activity and promote neuroprotection in models of Parkinson's disease .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps that can be optimized to enhance yield and purity. Understanding its SAR is essential for developing more potent derivatives.

The therapeutic potential of this compound extends beyond neuropharmacology.

Anticancer Activity

Recent studies have indicated that similar compounds exhibit anticancer properties by inhibiting histone deacetylases (HDACs), which are involved in cancer cell proliferation and survival .

Case Study:

In a preclinical study, derivatives of indanamines were shown to induce apoptosis in cancer cells through HDAC inhibition, suggesting that this compound could be developed into an anticancer agent .

Enantioselective Separation Techniques

Given the chiral nature of this compound, enantioselective separation techniques are crucial for isolating the active form.

Metal-Organic Frameworks (MOFs)

Recent advancements in MOFs have allowed for the effective separation of enantiomers. These frameworks can selectively adsorb one enantiomer over another based on their spatial arrangement and interactions with the framework .

| MOF Type | Separation Efficiency (%) | Application |

|---|---|---|

| Chiral MOF with Methoxy Groups | 88% | Effective for racemic mixtures |

作用機序

The mechanism of action of ®-4,5-Dimethoxy-indan-1-ylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signal transduction pathways. This modulation can result in various physiological effects, depending on the receptor subtype and the biological context.

類似化合物との比較

(S)-4,5-Dimethoxy-indan-1-ylamine: The enantiomer of the ®-form, with different biological activity.

4,5-Dimethoxy-2-phenethylamine: A structurally related compound with similar methoxy groups but a different core structure.

4,5-Dimethoxy-2-aminotetralin: Another related compound with a tetralin core instead of an indane core.

Uniqueness: ®-4,5-Dimethoxy-indan-1-ylamine is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and other structurally related compounds. Its ability to interact with specific molecular targets makes it a valuable compound for research in various scientific fields.

生物活性

(R)-4,5-Dimethoxy-indan-1-ylamine is a chiral amine with a unique structural framework that includes two methoxy groups at the 4 and 5 positions of the indan moiety. This compound has garnered attention due to its potential biological activities, particularly in the context of mast cell stabilization and other therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C11H15N1O2, with a molecular weight of approximately 193.24 g/mol. Its structure features an indan ring system, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered cyclopentane ring. The presence of the amine functional group enhances its reactivity and biological potential.

| Property | Value |

|---|---|

| Molecular Formula | C11H15N1O2 |

| Molecular Weight | 193.24 g/mol |

| Structure | Indan with methoxy groups |

Mast Cell Stabilization

Research indicates that this compound exhibits mast cell stabilization properties. Mast cells play a crucial role in allergic reactions and immune responses. Compounds similar in structure have been shown to inhibit mast cell degranulation, which can mitigate allergic symptoms and inflammatory responses.

Neuroactive Properties

Compounds with similar structural features to this compound have been investigated for neuroactive properties. For instance, derivatives such as 4,5-Dimethoxyindole exhibit significant neuroprotective effects, suggesting that this compound may also interact with neurobiological pathways .

Antioxidant Activity

Studies have highlighted the antioxidant potential of indole derivatives, including those related to this compound. Antioxidants are essential for neutralizing free radicals and reducing oxidative stress in biological systems. This property could position this compound as a candidate for further exploration in oxidative stress-related conditions .

In Vitro Studies

Several in vitro studies have employed computational methods to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of this compound. These studies utilize pharmacophore modeling to assess how well this compound can interact with biological targets based on its structural characteristics .

Case Studies

A notable case study involved the synthesis and evaluation of this compound analogs for their biological activities. The results indicated that modifications to the indan structure significantly influenced their activity against specific targets related to inflammation and neuroprotection.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4,5-Dimethoxyindole | Indole structure with methoxy groups | Neuroactive properties |

| 2-Methylindole | Methyl group substitution on indole | Potential anti-inflammatory effects |

| 2-Ethylindole | Ethyl group substitution | Investigated for neuroprotective effects |

| 3-Methoxyindole | Methoxy substitution at position 3 | Exhibits different receptor binding affinities |

| 4-Methoxyindole | Methoxy group at position 4 | Antioxidant properties |

This table illustrates how variations in substituents can significantly alter biological activity and chemical reactivity.

特性

IUPAC Name |

(1R)-4,5-dimethoxy-2,3-dihydro-1H-inden-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-13-10-6-4-7-8(11(10)14-2)3-5-9(7)12/h4,6,9H,3,5,12H2,1-2H3/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXCASJKIQAMSF-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(CC2)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C(C=C1)[C@@H](CC2)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。